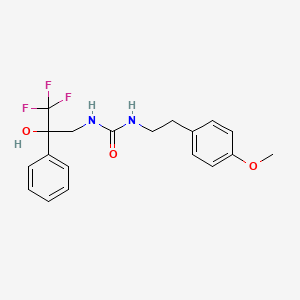
1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown potential as a therapeutic agent in the treatment of various diseases.
作用機序
1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways of immune cells such as B cells and macrophages. By inhibiting BTK, this compound blocks the activation and proliferation of these immune cells, leading to reduced inflammation and suppression of autoimmune responses. In cancer cells, this compound inhibits the BTK-mediated signaling pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has demonstrated dose-dependent inhibition of BTK activity, leading to suppression of immune cell activity and reduced tumor growth. This compound has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
実験室実験の利点と制限
1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea has several advantages for use in lab experiments, including its high potency and selectivity for BTK inhibition, favorable pharmacokinetic profile, and lack of significant toxicity. However, this compound has some limitations, including its limited solubility in water and its potential for off-target effects on other kinases.
将来の方向性
There are several potential future directions for research on 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea. One area of interest is the development of this compound as a therapeutic agent for autoimmune diseases and inflammatory disorders, where its selective inhibition of BTK may provide a more targeted and effective treatment approach. Another area of interest is the combination of this compound with other drugs or therapies, such as immune checkpoint inhibitors or chemotherapy, to enhance its efficacy in cancer treatment. Finally, further research is needed to fully understand the mechanism of action and potential off-target effects of this compound, as well as its potential for clinical use in humans.
合成法
The synthesis of 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea involves a series of chemical reactions, starting with the reaction of 4-methoxyphenethylamine with 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid to form an amide intermediate. This intermediate is then reacted with phosgene to form the corresponding isocyanate, which is finally reacted with 1,3-diaminopropane to yield this compound.
科学的研究の応用
1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells, suppressing the activity of immune cells involved in autoimmune diseases, and reducing inflammation in animal models of inflammatory disorders.
特性
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O3/c1-27-16-9-7-14(8-10-16)11-12-23-17(25)24-13-18(26,19(20,21)22)15-5-3-2-4-6-15/h2-10,26H,11-13H2,1H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLLYVZESXCPOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

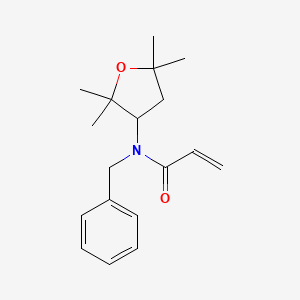
![3-Methylthieno[3,2-b]pyridin-6-ol](/img/structure/B2444052.png)
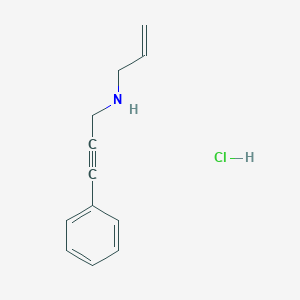
![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2444054.png)
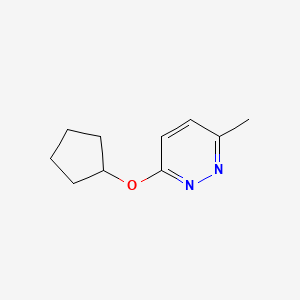
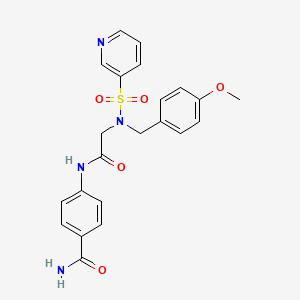
![2-(4-Isopropylphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2444059.png)

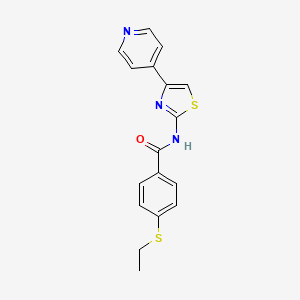
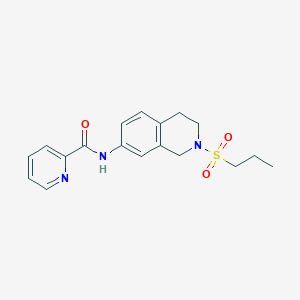
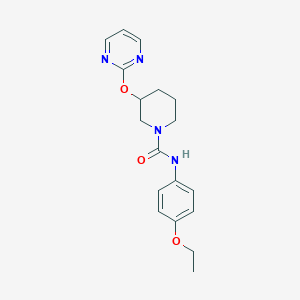
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2444069.png)
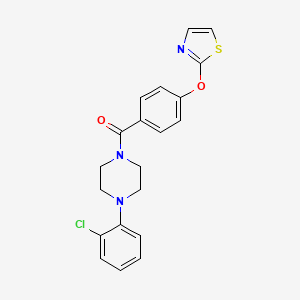
![2-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-yl}carbonyl)isoindoline](/img/structure/B2444074.png)